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Compound of Interest

Compound Name: TDP-665759

Cat. No.: B1681250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of TDP-665759, a

benzodiazepinedione-based inhibitor of the MDM2-p53 protein-protein interaction, against

other prominent small-molecule inhibitors targeting this critical oncogenic pathway. The

information presented herein is intended to aid researchers and drug development

professionals in evaluating the landscape of available MDM2 antagonists.

Performance Data Summary
The following table summarizes key quantitative data for TDP-665759 and its main

competitors. It is important to note that direct comparisons of potencies should be made with

caution, as experimental conditions may vary between studies.
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Compound
Name

Chemical
Class

Target Binding
Affinity
(IC50/Ki)

Cellular
Potency (IC50,
Cell Viability)

Development
Stage

TDP-665759
Benzodiazepined

ione

Fluorescence

Polarization

IC50: 0.7 µM[1]

Average IC50:

0.7 µM (in wt

p53-expressing

cell lines)[1][2]

Preclinical

Nutlin-3a cis-Imidazoline IC50: 90 nM[3]

1.6 - 8.6 µM

(HCT116, MCF7,

B16-F10)[4]

Preclinical/Widel

y used research

tool

Idasanutlin

(RG7112)
cis-Imidazoline Kd: 0.15 nM[5]

0.18 - 2.2 µM (in

15 wt p53 cancer

cell lines)[6]

Clinical Trials

(Phase I/II)[5][7]

[8]

Navtemadlin

(AMG 232/KRT-

232)

Piperidinone -

0.2 - 1.4 µM

(HCT116, MCF7,

B16-F10)[4]

Clinical Trials

(Phase II/III)[1][9]

[10][11][12][13]

SAR405838 (MI-

219/MI-77301)
Spiro-oxindole Ki: 0.88 nM[14]

Potent

nanomolar

activity in various

cancer cell

lines[14][15][16]

[17]

Preclinical/Clinic

al Trials

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental

workflow for evaluating MDM2-p53 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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